molecular formula C11H22N2 B1267956 2-(2-Pyrrolidin-1-ylethyl)piperidine CAS No. 25082-00-2

2-(2-Pyrrolidin-1-ylethyl)piperidine

Cat. No.: B1267956
CAS No.: 25082-00-2
M. Wt: 182.31 g/mol
InChI Key: JVSMUMJQZBRHHK-UHFFFAOYSA-N
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Description

2-(2-Pyrrolidin-1-ylethyl)piperidine is a heterocyclic organic compound that features both a pyrrolidine and a piperidine ring These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrrolidin-1-ylethyl)piperidine typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method is the reductive amination of 2-(2-bromoethyl)pyrrolidine with piperidine under hydrogenation conditions using a palladium catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction parameters can optimize the production process. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrrolidin-1-ylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Saturated derivatives of the compound.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2-Pyrrolidin-1-ylethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Pyrrolidin-1-ylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with only a five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring, commonly found in many alkaloids.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

Uniqueness

2-(2-Pyrrolidin-1-ylethyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings in its structure, which can confer distinct pharmacological properties. This dual-ring system allows for greater flexibility in binding to biological targets and can enhance the compound’s efficacy in various applications.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSMUMJQZBRHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282902
Record name 2-(2-pyrrolidin-1-ylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25082-00-2
Record name 2-[2-(1-Pyrrolidinyl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25082-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 28639
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025082002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25082-00-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-pyrrolidin-1-ylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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